2-Hydroxy-4-(hydroxyamino)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-(hydroxyamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-6-3-4(8-12)1-2-5(6)7(10)11/h1-3,8-9,12H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNVZQJTWMYZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NO)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 Hydroxy 4 Hydroxyamino Benzoic Acid
Strategic Approaches for the de novo Synthesis of 2-Hydroxy-4-(hydroxyamino)benzoic Acid
The de novo synthesis of this compound, a molecule of significant interest due to its structural motifs, requires careful strategic planning. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a hydroxyamino group—on the benzene (B151609) ring necessitates a multi-step approach with meticulous control over reaction conditions to ensure regioselectivity and prevent unwanted side reactions.
Multi-Step Organic Synthesis Pathways and Yield Optimization
The synthesis of this compound is not a trivial one-step process and typically involves the construction of the substituted benzene ring through a series of reactions. A plausible synthetic route can be conceptualized starting from more readily available precursors, such as 4-aminosalicylic acid or related nitro compounds.
One potential pathway begins with the nitration of a protected salicylic (B10762653) acid derivative. The directing effects of the hydroxyl and carboxyl groups need to be carefully considered to achieve the desired 4-nitro substitution. Subsequent selective reduction of the nitro group to a hydroxyamino group would yield the target molecule. The choice of reducing agent is critical to avoid over-reduction to the corresponding amine.
Alternatively, a route starting from m-aminophenol could be envisioned. Carboxylation of m-aminophenol, similar to the Kolbe-Schmitt reaction, can produce 4-aminosalicylic acid. google.comorgsyn.org The amino group would then need to be selectively oxidized to a hydroxyamino group. This oxidation step presents a significant challenge, requiring mild and specific oxidizing agents to prevent the formation of nitroso or nitro compounds.
Table 1: Potential Synthetic Pathway and Key Considerations
| Step | Reaction | Starting Material | Key Reagents | Critical Parameters | Potential Challenges |
| 1 | Nitration | Salicylic Acid Derivative | HNO₃, H₂SO₄ | Temperature control, protecting groups | Regioselectivity, over-nitration |
| 2 | Selective Reduction | 4-Nitro-2-hydroxybenzoic Acid | Mild reducing agents (e.g., catalytic hydrogenation with modified catalyst) | Catalyst selection, reaction time | Over-reduction to the amine |
| Alternative Route | |||||
| 1 | Carboxylation | m-Aminophenol | K₂CO₃, CO₂ | Temperature, pressure | Yield and purity of 4-aminosalicylic acid |
| 2 | Selective Oxidation | 4-Aminosalicylic Acid | Mild oxidizing agents | Reagent stoichiometry, temperature | Formation of byproducts (nitroso, nitro) |
Novel Catalytic and Green Chemistry Approaches in Synthetic Routes
Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. In the context of this compound synthesis, novel catalytic and green chemistry approaches can offer significant advantages over traditional methods.
The use of biocatalysts, or whole-cell biotransformation, presents a promising green alternative. Engineered microorganisms could potentially be designed to produce the target molecule from simple feedstocks like glucose. nih.gov For instance, pathways for the biosynthesis of hydroxybenzoic acids have been established in E. coli. jmb.or.krnih.gov By introducing and optimizing the necessary enzymatic steps for the formation of the hydroxyamino group, a de novo biosynthetic pathway could be developed. This approach offers the benefits of mild reaction conditions, high selectivity, and the use of renewable resources.
In terms of chemical catalysis, the development of chemoselective catalysts for the reduction of the nitro group or the oxidation of the amino group is a key area of research. Nanoparticle-based catalysts, for example, can offer enhanced activity and selectivity. Furthermore, the use of environmentally benign solvents, such as water or supercritical fluids, and energy sources like microwave irradiation can significantly reduce the environmental impact of the synthesis. chemmethod.com A molten-state reaction, which minimizes the use of organic solvents, has been successfully applied to the synthesis of related compounds and could be adapted for steps in the synthesis of this compound. google.com
Derivatization Strategies for Structural Modification of this compound
The functional groups of this compound provide multiple handles for chemical derivatization. These modifications can be used to modulate the molecule's physicochemical properties, biological activity, and potential for conjugation to other molecules.
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a prime site for derivatization through esterification and amidation reactions.
Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process fundamental to organic synthesis. iajpr.comyoutube.com For hydroxybenzoic acids, various methods have been reported, including reaction with alkyl halides in the presence of a non-quaternizable tertiary amine. google.com The choice of alcohol can be varied to introduce a wide range of alkyl or aryl groups, thereby tuning the lipophilicity and other properties of the resulting ester. A method for the esterification of the related 2-hydroxy-4-amino-benzoic acid with phenols using phosphorus pentoxide or polyphosphoric acids has been described, achieving yields of up to 67.5%. google.com
Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. Direct condensation can be challenging and often requires the use of coupling agents such as carbodiimides (e.g., DCC) or the conversion of the carboxylic acid to a more reactive species like an acid chloride. researchgate.net However, the formation of an acid chloride in a molecule with other reactive functional groups like hydroxyl and hydroxyamino groups must be approached with caution to avoid unwanted side reactions. researchgate.net One-pot condensation reactions mediated by reagents like TiCl₄ have also been shown to be effective for the amidation of benzoic acids. nih.gov
Table 2: Representative Derivatization of the Carboxylic Acid Group
| Reaction | Reagent | Product Type | Key Considerations |
| Esterification | Alcohol (R-OH), Acid Catalyst | Ester | Choice of alcohol determines ester properties. |
| Esterification | Alkyl Halide (R-X), Tertiary Amine | Ester | Mild conditions, suitable for various functional groups. |
| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC) | Amide | Protection of other functional groups may be necessary. |
| Amidation | Amine (R-NH₂), TiCl₄ | Amide | One-pot procedure, can be efficient for various substrates. |
Modifications and Functionalization of the Hydroxyl and Hydroxyamino Groups
The phenolic hydroxyl group and the hydroxyamino group offer additional opportunities for structural modification, although their reactivity requires careful control.
The hydroxyl group can undergo reactions typical of phenols. It can be acylated to form esters, for example, by reaction with an acid anhydride (B1165640) or acyl chloride. This is a common strategy, as seen in the synthesis of aspirin (B1665792) from salicylic acid (2-hydroxybenzoic acid). 4college.co.uk It can also be alkylated to form ethers, for instance, using an alkyl halide in the presence of a base.
The hydroxyamino group is a more complex functional group with both nucleophilic and potentially redox-active properties. It can be acylated on the nitrogen atom. The hydroxyl moiety of the hydroxyamino group can also be a site for derivatization, though this is less common and requires specific reagents. The zwitterionic character of related Schiff base derivatives suggests the potential for complex intramolecular interactions that could influence reactivity. nih.gov
Exploration of Linker Chemistry for Conjugate Synthesis
The ability to attach this compound to other molecules, such as biomolecules or drug delivery systems, is of significant interest in medicinal chemistry. This is typically achieved through the use of chemical linkers. symeres.comgoogle.com
The carboxylic acid group is the most common attachment point for linkers. It can be coupled to an amine- or hydroxyl-functionalized linker using standard amidation or esterification chemistry. The linker itself can possess a variety of properties, being either cleavable or non-cleavable. nih.gov
Cleavable linkers are designed to release the molecule under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes. nih.gov
Non-cleavable linkers result in a stable conjugate where the molecule remains attached to its carrier. nih.gov
The choice of linker chemistry depends on the intended application of the conjugate. For example, in the context of an antibody-drug conjugate (ADC), the linker must be stable in circulation but allow for the efficient release of the cytotoxic payload at the target site. nih.gov The design of the linker can also incorporate self-immolative groups, which degrade spontaneously after a specific triggering event to release the active molecule. symeres.com
Chemical Reactivity and Transformation Studies of 2 Hydroxy 4 Hydroxyamino Benzoic Acid
Electron Transfer and Redox Chemistry Investigations
The redox behavior of 2-Hydroxy-4-(hydroxyamino)benzoic acid is anticipated to be complex due to the presence of multiple redox-active functional groups: a hydroxyl group, a hydroxyamino group, and a carboxylic acid on a benzene (B151609) ring. The interplay of these groups would dictate the molecule's electron transfer properties.
The hydroxyamino group (-NHOH) is known to be susceptible to oxidation. In analogous compounds like p-aminophenol, the amino group is readily oxidized, often leading to the formation of quinone-imine species through a two-step one-electron transfer process. nih.govustc.edu.cn Theoretical studies on p-aminophenol have calculated the standard electrode potential for its oxidation, providing insights into the thermodynamics of such reactions. nih.gov It is plausible that the hydroxyamino group in this compound would undergo similar oxidation, potentially to a nitroso derivative, which is a common oxidation product of hydroxyamines. The presence of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group would modulate the oxidation potential.
The hydroxyl group (-OH) also contributes to the redox chemistry. In salicylic (B10762653) acid (2-hydroxybenzoic acid), the hydroxyl group influences its antioxidant properties and its involvement in redox signaling. nih.gov The electrochemical oxidation of salicylic acid itself has been shown to be an irreversible process. nih.gov Therefore, the combined presence of both hydroxyl and hydroxyamino groups is expected to result in a rich and multifaceted redox chemistry for this compound, though specific potentials and mechanisms are yet to be determined.
Reaction Kinetics and Mechanisms in Non-Biological Systems
The kinetics and mechanisms of reactions involving this compound in non-biological systems are currently not documented. However, based on studies of similar molecules, several reaction pathways can be hypothesized.
For instance, the degradation kinetics of related compounds like 2-(2-hydroxypropanamido)benzoic acid have been studied, revealing zero-order reaction kinetics and stability dependence on pH and temperature. researchgate.net The degradation of benzoic acid derivatives in subcritical water has been shown to proceed via decarboxylation. researchgate.net For example, salicylic acid decarboxylates to form phenol (B47542) at elevated temperatures. researchgate.netresearchgate.net It is reasonable to assume that this compound could also undergo decarboxylation under certain conditions.
The oxidation of aminophenols can lead to the formation of dimers and polymers. nih.govrsc.org The oxidation of p-aminophenol, for example, can result in the formation of NN′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine. rasayanjournal.co.in The specific reaction pathways and the corresponding rate constants for this compound would need to be investigated experimentally.
Photochemical and Thermal Stability under Controlled Experimental Conditions
The photochemical and thermal stability of this compound are critical parameters that have not been experimentally determined. However, insights can be drawn from the behavior of analogous compounds.
The photodegradation of salicylic acid has been extensively studied, often following pseudo-first-order kinetics. nih.govrsc.orgmdpi.com The process is influenced by factors such as pH, the presence of oxidizing agents like hydrogen peroxide, and the form of nitrogen in the environment. nih.govmdpi.comresearchgate.net The primary intermediates in the photodegradation of salicylic acid include 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. researchgate.net Given the structural similarities, this compound is likely to exhibit photosensitivity, with the hydroxyamino group potentially being a primary site for photochemical transformation.
The thermal stability of benzoic acid and its derivatives varies significantly with the nature and position of the substituents. Benzoic acid itself is thermally stable up to high temperatures, with its decomposition at temperatures around 475-500°C yielding mainly benzene and carbon dioxide. mun.cacdnsciencepub.com In contrast, substituted benzoic acids like salicylic acid and anthranilic acid degrade at lower temperatures, typically undergoing decarboxylation. researchgate.netresearchgate.net The thermal degradation of amino acids, which also contain amino and carboxylic acid groups, is complex and involves processes like deamination and decarboxylation. cdnsciencepub.com Therefore, it is expected that this compound would have a limited thermal stability, likely decomposing via decarboxylation and transformations of the hydroxyamino group.
Mechanistic Investigations of Biological Activities of 2 Hydroxy 4 Hydroxyamino Benzoic Acid and Its Analogues
Modulation of Enzymatic Pathways and Catalytic Inhibition Studies
No specific studies detailing the enzymatic modulation or catalytic inhibition by 2-Hydroxy-4-(hydroxyamino)benzoic acid have been found in the public domain.
There is no available research documenting the direct interactions of this compound with key enzyme classes such as hydrolases or oxidoreductases. Specifically, no studies investigating its potential inhibitory or modulatory effects on enzymes like acetylcholinesterase or cyclooxygenase-2 could be located. While other benzoic acid derivatives have been studied for such activities, this particular compound remains uncharacterized in this regard.
Consistent with the lack of interaction studies, there is no published data on the kinetic characterization of binding between this compound and any enzymatic target. Information regarding binding affinity (Kᵢ, Kₑ), inhibition constants (IC₅₀), or the mode of inhibition (e.g., competitive, non-competitive) is not available.
Cellular Signaling Pathway Perturbations in in vitro Models
The effects of this compound on cellular signaling pathways in vitro appear to be an uninvestigated area of research.
No peer-reviewed articles or studies were found that analyze the ability of this compound to induce apoptosis or autophagy in any cell line. Mechanistic details, such as effects on caspase cascades, Bcl-2 family proteins, or the formation of autophagosomes, have not been documented for this compound.
There is a lack of scientific reports on the influence of this compound on the processes of cell proliferation and differentiation. Consequently, no data tables on its effects on various cell lines can be provided.
Specific receptor binding and ligand-target recognition studies for this compound have not been published. Therefore, information on its potential targets, binding affinities to specific cellular receptors, and structure-activity relationships in this context is not available.
Investigation of DNA Interaction and DNA Damage Mechanisms
The interaction of this compound and its analogues with DNA is a critical area of research for understanding their potential biological effects. The mechanisms of interaction are complex and can lead to various forms of DNA damage.
A primary mechanism of DNA damage is through the generation of reactive oxygen species (ROS). The molecular structure, containing both phenolic and hydroxyamino groups, can participate in redox cycling. This process can be catalyzed by the presence of metal ions, such as copper, which is often found associated with DNA. nih.govnih.gov The metabolic activation of the N-hydroxyamino group can lead to the formation of reactive intermediates which, in concert with metal-catalyzed redox cycling, produce damaging species like hydroxyl radicals or singlet oxygen. nih.govnih.gov These ROS can induce single and double-strand breaks in the DNA backbone and cause oxidative damage to DNA bases. nih.gov
Another significant mechanism involves the formation of DNA adducts. Aryl and heterocyclic amines, which are structurally related to the hydroxyamino moiety, are known to undergo metabolic activation, often by cytochrome P450 enzymes, to form N-hydroxy derivatives. nih.gov These intermediates can be further converted into highly reactive nitrenium ions. nih.gov These electrophilic species can then covalently bind to nucleophilic sites on DNA bases, with the C8 and N2 positions of guanine (B1146940) being common targets. nih.govmdpi.com The formation of these bulky adducts can distort the DNA helix, interfering with critical cellular processes like transcription and replication. mdpi.com Studies on related N-hydroxyarylamines, such as N-hydroxy-4-aminobiphenyl and N-hydroxy-2-aminofluorene, have demonstrated their capacity to form DNA adducts and induce DNA repair mechanisms. nih.gov
The following table summarizes findings on DNA interaction and damage by related compound classes.
| Compound Class/Analogue | DNA Interaction/Damage Mechanism | Key Findings |
| Phenolic Compounds | Oxidative damage via metal-redox cycling | In the presence of Cu(II), phenolic compounds can induce DNA strand breaks through the generation of H₂O₂ and other reactive oxygen species. nih.govnih.gov |
| N-hydroxyarylamines | Covalent adduct formation | Metabolically activated to nitrenium ions, which form covalent bonds primarily with guanine bases in DNA. nih.gov |
| Dopamine / 6-Hydroxydopamine | Adduct formation and oxidative damage | Copper-mediated oxidation leads to the formation of both DNA adducts and oxidative base damage, such as 8-hydroxy-2'-deoxyguanosine. ffhdj.com |
| N-hydroxy-2-aminofluorene | Induction of DNA repair | Induces unscheduled DNA synthesis (UDS) in human urothelial cells, indicating DNA damage that triggers repair pathways. nih.gov |
Mechanisms of Antioxidant and Free Radical Scavenging Activities
The structure of this compound contains functional groups—specifically the phenolic hydroxyl and the hydroxyamino moieties—that confer significant antioxidant and free radical scavenging potential. The mechanisms behind these activities are multifaceted.
The principal mechanism is likely Hydrogen Atom Transfer (HAT) . The O-H bonds in both the phenolic hydroxyl and hydroxyamino groups can donate a hydrogen atom to neutralize a free radical, thereby terminating a damaging radical chain reaction. nih.gov The resulting antioxidant radical is stabilized by resonance, making it less reactive than the initial free radical. The bond dissociation enthalpy (BDE) of the O-H bond is a key determinant of the efficiency of this mechanism. researchgate.net
A second mechanism is Single-Electron Transfer followed by Proton Transfer (SET-PT) . In this pathway, the antioxidant molecule donates an electron to the free radical, forming a radical cation, which is then stabilized by the loss of a proton. The ionization potential (IP) of the molecule is a critical factor for the SET mechanism. researchgate.net
Furthermore, the compound may act as an antioxidant via Metal Chelation . The arrangement of the hydroxyl and hydroxyamino groups could allow for the chelation of pro-oxidant transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). nih.govplos.org By binding these metals, the compound can prevent them from participating in the Fenton reaction, which is a major biological source of highly reactive hydroxyl radicals. nih.gov Related structures, such as 2,3-dihydroxybenzoic acid and various hydroxamic acids, have demonstrated effective iron-chelating abilities. nih.gov
The table below outlines data from studies on the antioxidant and radical scavenging activities of analogous compounds.
| Assay / Mechanism | Compound Type / Analogue | Research Finding |
| DPPH Radical Scavenging | Hydroxybenzoic Acids | Activity is strongly correlated with the number and position of hydroxyl groups; 3,4,5-trihydroxybenzoic acid showed the highest activity among tested analogues. mdpi.com |
| Superoxide (B77818) Radical Scavenging | Benzoic Acid Derivatives | Derivatives like propyl gallate are highly efficient scavengers of hydroxyl radicals. nih.gov Pycnogenol, a mix of phenolic compounds, is effective against superoxide radicals. ffhdj.com |
| Metal Chelation | Hydroxamic Acids | Showed strong affinity for chelating ferrous (Fe²⁺) ions, often more so than standard antioxidants like quercetin. nih.gov |
| Metal Chelation | 2,3-Dihydroxybenzoic Acid | Identified as a potent iron-chelating agent, inducing iron excretion in vivo. nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Modulations
Structure-activity relationship (SAR) studies investigate how the chemical structure of this compound and its analogues dictates their biological activities. These studies are crucial for optimizing their function as antioxidants or for modulating their interaction with biological targets like DNA.
For antioxidant and free radical scavenging activities , several key structural features have been identified:
Number and Position of Hydroxyl Groups: The antioxidant capacity of phenolic compounds generally increases with the number of hydroxyl groups. mdpi.comnih.gov An ortho-dihydroxy arrangement (a catechol moiety) is particularly effective for both radical scavenging and metal chelation. researchgate.netnih.gov For instance, among dihydroxybenzoic acids, those with a catechol structure (2,3-DHB and 3,4-DHB) show high activity. mdpi.com
The Carboxylic Acid Group: The -COOH group is a mild electron-withdrawing group, which can influence the BDE of the phenolic OH. Its primary influence, however, may be on the compound's physicochemical properties, such as solubility and ability to interact with biological membranes or enzyme active sites.
For DNA interaction and damage , the SAR is more complex:
Metabolic Activation: The susceptibility of the hydroxyamino group to metabolic N-oxidation is a critical factor. Substituents on the aromatic ring can influence the electronic environment and steric accessibility of this group, thereby affecting its activation to a reactive, DNA-binding species.
Redox Potential: The ease with which the compound can be oxidized, a property influenced by all substituents on the ring, will determine its potential to engage in redox cycling and generate ROS. Phenolic compounds with lower oxidation potentials are more easily oxidized.
The following table summarizes key SAR findings for related compound classes.
| Biological Activity | Structural Feature | Impact on Activity |
| Antioxidant Activity | Ortho-dihydroxy (catechol) group | Significantly enhances radical scavenging and metal chelating activity. researchgate.netnih.gov |
| Antioxidant Activity | Increased number of -OH groups | Generally increases radical scavenging capacity. mdpi.com |
| Antioxidant Activity | Esterification of carboxylic acid | Can increase lipophilicity, potentially improving cellular antioxidant effects despite lower in vitro activity. nih.gov |
| DNA Damage (Phenolics) | Hydroquinone or Catechol structure | In the presence of Cu(II), these structures show greater DNA cleaving activity than single phenol (B47542) groups. nih.govnih.gov |
Metabolism and Biotransformation Pathways of 2 Hydroxy 4 Hydroxyamino Benzoic Acid
Identification and Characterization of Major Metabolites in Preclinical Models
While no direct studies on 2-Hydroxy-4-(hydroxyamino)benzoic acid are available, preclinical investigations of similar structures suggest that its primary metabolites would likely arise from modifications of its three functional groups. The major metabolites anticipated in preclinical models such as rats or mice would include products of both Phase I and Phase II metabolism.
Phase I reactions would likely yield metabolites with modified functional groups, such as the reduction of the hydroxylamino group to an amino group, or further hydroxylation of the aromatic ring. Phase II metabolism would produce conjugated metabolites, which are typically more water-soluble and readily excreted. These would likely include glucuronide, sulfate, and amino acid conjugates.
The expected major metabolites are detailed in the interactive table below:
| Predicted Metabolite | Metabolic Pathway | Description |
| 2-Hydroxy-4-aminobenzoic acid | Phase I (Reduction) | The hydroxylamino group is reduced to a primary amine. |
| 2,X-Dihydroxy-4-(hydroxyamino)benzoic acid | Phase I (Hydroxylation) | An additional hydroxyl group is added to the aromatic ring. |
| This compound glucuronide | Phase II (Glucuronidation) | Glucuronic acid is attached to the phenolic hydroxyl or carboxylic acid group. |
| This compound sulfate | Phase II (Sulfation) | A sulfate group is conjugated to the phenolic hydroxyl group. |
| 2-Hydroxy-4-(hydroxyamino)benzoyl-glycine | Phase II (Amino Acid Conjugation) | Glycine is conjugated to the carboxylic acid group. |
Elucidation of Phase I Metabolic Pathways (e.g., hydroxylation, reduction, oxidation)
Phase I metabolic pathways serve to introduce or expose functional groups, typically making the compound more polar. nih.gov For this compound, the following Phase I reactions are predicted:
Reduction of the Hydroxylamino Group: The hydroxylamino moiety is susceptible to reduction to the corresponding primary amine, 4-aminobenzoic acid. This is a common metabolic pathway for aromatic hydroxylamines. nih.gov This reduction can be catalyzed by cytochrome P450 enzymes. nih.gov
Aromatic Hydroxylation: The benzene (B151609) ring may undergo further hydroxylation, a common reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govfiveable.me This would result in the formation of one or more dihydroxy-4-(hydroxyamino)benzoic acid isomers. The position of the new hydroxyl group would depend on the directing effects of the existing substituents.
Oxidation of the Hydroxylamino Group: The hydroxylamino group could be oxidized to a nitroso group, forming 2-Hydroxy-4-nitrosobenzoic acid. This is a potential pathway for aryl hydroxylamines. nih.gov
Analysis of Phase II Conjugation Pathways (e.g., glucuronidation, sulfation, amino acid conjugation)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. nih.govlongdom.org
Glucuronidation: The phenolic hydroxyl group and the carboxylic acid group are both potential sites for glucuronidation, a common Phase II reaction. nih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), would form O-glucuronides. nih.gov Benzoic acid and its derivatives are known to form acyl glucuronides.
Sulfation: The phenolic hydroxyl group is a prime target for sulfation, a reaction mediated by sulfotransferases (SULTs). jackwestin.com This would lead to the formation of a sulfate ester. Sulfation is a major pathway for the metabolism of phenolic compounds. jackwestin.com
Amino Acid Conjugation: The carboxylic acid group can be conjugated with amino acids, most commonly glycine. This reaction is characteristic of benzoic acid and its derivatives. The process involves the formation of a Coenzyme A (CoA) thioester intermediate, followed by N-acylation of the amino acid.
Role of Specific Enzyme Systems in Biotransformation Processes
The biotransformation of this compound is likely mediated by several well-characterized enzyme systems primarily located in the liver, but also present in other tissues. nih.gov
The predicted enzyme systems involved in the metabolism of this compound are summarized in the interactive table below:
| Enzyme System | Metabolic Pathway | Predicted Role |
| Cytochrome P450 (CYP) enzymes | Phase I (Reduction, Hydroxylation, Oxidation) | Catalyze the reduction of the hydroxylamino group, aromatic hydroxylation, and potential oxidation of the hydroxylamino group. nih.govnih.gov |
| UDP-glucuronosyltransferases (UGTs) | Phase II (Glucuronidation) | Mediate the conjugation of glucuronic acid to the phenolic hydroxyl and carboxylic acid groups. nih.gov |
| Sulfotransferases (SULTs) | Phase II (Sulfation) | Catalyze the sulfation of the phenolic hydroxyl group. jackwestin.com |
| N-acyltransferases | Phase II (Amino Acid Conjugation) | Involved in the conjugation of the carboxylic acid group with amino acids like glycine. |
Comparative Metabolic Profiles Across Diverse Biological Matrices (e.g., cellular extracts, organ homogenates)
The metabolic profile of this compound is expected to vary across different biological matrices due to the tissue-specific expression of metabolizing enzymes. nih.gov
Liver: As the primary site of drug metabolism, liver homogenates and cellular extracts (hepatocytes) would be expected to show the most extensive metabolism, producing a wide range of both Phase I and Phase II metabolites. nih.gov The liver has high concentrations of CYPs, UGTs, and SULTs. nih.gov
Kidney: The kidney also possesses significant metabolic activity, particularly for Phase II conjugation reactions. Renal homogenates would likely show the formation of glucuronide and sulfate conjugates.
Intestine: The intestinal wall is a site of first-pass metabolism for orally administered compounds. Intestinal cell extracts may show glucuronidation and sulfation activity.
Other Tissues: Other tissues may exhibit more limited or specific metabolic capabilities. For instance, skin has been shown to be capable of N-acetylation of some aromatic amines. nih.gov The distribution and accumulation of phenolic compounds can vary significantly between different organs and tissues. frontiersin.org
Comparative studies using these different biological matrices in preclinical models would be essential to fully elucidate the metabolic fate of this compound and to understand potential tissue-specific effects.
Computational Chemistry and Molecular Modeling of 2 Hydroxy 4 Hydroxyamino Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Currently, there are no published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, specifically for 2-Hydroxy-4-(hydroxyamino)benzoic acid. Such studies would theoretically provide valuable insights into its electronic structure, molecular geometry, vibrational frequencies, and reactivity descriptors like HOMO-LUMO energy gaps, electrostatic potential maps, and atomic charges.
Molecular Docking Simulations for Protein-Ligand Interaction Prediction
No molecular docking studies specifically investigating the binding of this compound to any protein target have been found in the reviewed literature. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. The absence of such studies means there is no available data on its potential binding affinities, interaction patterns (e.g., hydrogen bonds, hydrophobic interactions), or predicted biological targets.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
There is a lack of research employing molecular dynamics (MD) simulations to analyze the conformational landscape and binding dynamics of this compound. MD simulations are powerful tools for understanding the time-dependent behavior of molecular systems, including ligand-protein complexes. Without these studies, information regarding the stability of its binding pose, the flexibility of the molecule within a binding site, and the energetic contributions of various interactions over time remains unknown.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biological Activity
No Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound in their training or test sets have been identified. QSAR studies correlate variations in the physicochemical properties of compounds with their biological activities to develop predictive models. The absence of such models for this compound means there are no computationally predicted biological activities or established relationships between its structural features and potential efficacy.
Advanced Spectroscopic Characterization Techniques in 2 Hydroxy 4 Hydroxyamino Benzoic Acid Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 2-Hydroxy-4-(hydroxyamino)benzoic acid, both ¹H and ¹³C NMR would provide critical information regarding its molecular framework.
¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts, and their coupling interactions. Based on the analysis of 4-aminosalicylic acid (4-ASA), the aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. scispace.comchemicalbook.com The substitution pattern (hydroxyl at C2, carboxyl at C1, and hydroxyamino at C4) would lead to a predictable splitting pattern. The proton at C6 would likely appear as a doublet, coupled to the proton at C5. The proton at C5 would be a doublet of doublets, coupled to both H6 and H3. The proton at C3 would present as a doublet, coupled to H5. The protons of the hydroxyl (-OH), carboxylic acid (-COOH), and hydroxyamino (-NHOH) groups would appear as broad singlets, and their chemical shifts would be sensitive to the solvent, concentration, and temperature.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. scispace.comresearchgate.net The spectrum would display seven distinct signals, corresponding to the seven carbon atoms of the molecule. The chemical shifts would be influenced by the nature of the substituents. The carboxyl carbon (C7) would resonate at the lowest field (around 172 ppm), while the carbon attached to the hydroxyl group (C2) would also be significantly downfield. scispace.comresearchgate.net The carbons bearing the hydroxyamino group (C4) and the other ring carbons (C1, C3, C5, C6) would have characteristic chemical shifts influenced by the electronic effects of the substituents. scispace.comresearchgate.net A complete assignment can be achieved using two-dimensional NMR techniques like COSY, HSQC, and HMBC. scispace.com
Predicted ¹H and ¹³C NMR Data for this compound (based on 4-ASA in DMSO-d₆)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~107-110 |
| C2 | - | ~160-164 |
| C3 | Doublet | ~102-105 |
| C4 | - | ~152-155 |
| C5 | Doublet of Doublets | ~107-110 |
| C6 | Doublet | ~131-133 |
| C7 (COOH) | Broad Singlet | ~171-173 |
| OH | Broad Singlet | - |
| NHOH | Broad Singlet | - |
Note: This table presents predicted values based on data for 4-aminosalicylic acid. Actual experimental values may vary. scispace.comchemicalbook.comresearchgate.net
Utilization of Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Metabolite Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. For this compound, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be the method of choice.
The ESI-MS spectrum in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition.
MS/MS fragmentation analysis of the parent ion would provide valuable structural information. Common fragmentation pathways for related benzoic acid derivatives include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.net For instance, in the fragmentation of salicylic (B10762653) acid, the loss of water and carbon monoxide from the protonated molecule is observed. researchgate.net Similarly, for this compound, we could anticipate the following fragmentation events:
Decarboxylation: Loss of CO₂ (44 Da) from the carboxyl group.
Dehydration: Loss of H₂O (18 Da) from the hydroxyl and carboxyl groups.
Loss of the hydroxyamino group: Fragmentation involving the C-N bond.
The study of hydroxylamine (B1172632) derivatives by mass spectrometry has shown characteristic fragmentation patterns, which would also be applicable here. researchgate.net Furthermore, LC-MS is an invaluable tool for identifying potential metabolites of this compound in biological systems, by separating the metabolites chromatographically before their detection by the mass spectrometer. rsc.orgnih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Interaction Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environment. These two techniques are complementary. thermofisher.com
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. nih.govresearchgate.netresearchgate.net
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl and carboxylic acid hydroxyl groups.
N-H and O-H stretching (hydroxyamino): Bands in the region of 3200-3400 cm⁻¹.
C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ from the carboxylic acid carbonyl group.
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
C-O stretching: Bands in the 1200-1300 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. nih.govnih.gov The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. Studying the shifts in these vibrational frequencies upon interaction with other molecules or surfaces can provide insights into intermolecular interactions. nih.gov
Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch (Phenol, Carboxylic Acid) | 3200-3600 (broad) | Weak |
| N-H/O-H Stretch (Hydroxyamino) | 3200-3400 | Weak |
| C=O Stretch (Carboxylic Acid) | 1650-1700 (strong) | Moderate |
| C=C Stretch (Aromatic) | 1450-1600 | Strong |
| C-O Stretch | 1200-1300 | Moderate |
Note: This table is based on general spectroscopic principles and data from analogous compounds like 4-aminosalicylic acid. nih.govresearchgate.netresearchgate.net
X-ray Crystallography and Diffraction Studies for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. acs.orgnih.gov
The crystal structure would also reveal detailed information about the intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. acs.orgnih.gov In the case of this compound, extensive hydrogen bonding is expected due to the presence of hydroxyl, carboxyl, and hydroxyamino groups. These interactions would likely involve the formation of dimers through the carboxylic acid groups, a common motif in benzoic acid derivatives, as well as hydrogen bonds between the hydroxyl and hydroxyamino groups with neighboring molecules. nih.govrsc.org The planarity of the benzene ring and the orientation of the substituent groups would also be determined with high accuracy. The study of crystal forms of the related 4-aminosalicylic acid has shown its ability to form solvates and molecular salts, indicating the potential for similar behavior with this compound. acs.orgnih.gov
UV-Visible Spectroscopy for Electronic Transitions and Interaction Monitoring
UV-Visible spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound dissolved in a suitable solvent (like ethanol (B145695) or methanol) would be expected to show absorption bands in the ultraviolet region, corresponding to π → π* and n → π* transitions. nih.govnih.gov
The benzene ring and the carbonyl group of the carboxylic acid are the primary chromophores. The hydroxyl and hydroxyamino substituents, being auxochromes, would cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands of the benzene chromophore. The position and intensity of these absorption maxima are sensitive to the solvent polarity and pH. Changes in the UV-Vis spectrum upon addition of metal ions or other molecules can be used to monitor binding interactions. nih.gov For example, the conjugation activity of substituted benzoic acids has been related to their electronic properties determined by molecular orbital methods and correlated with spectroscopic data. nih.gov
Future Research Trajectories and Unanswered Questions for 2 Hydroxy 4 Hydroxyamino Benzoic Acid
Development of Advanced Synthetic Methodologies for Enantioselective Production
A significant unanswered question is whether 2-Hydroxy-4-(hydroxyamino)benzoic acid possesses stereoisomers with distinct biological activities. The presence of a chiral center, potentially arising from restricted rotation or derivatization, necessitates the development of methods for producing single enantiomers.
Future research should focus on advanced enantioselective synthetic strategies. Methodologies that have proven successful for other complex molecules, such as chiral β-hydroxy sulfones and various pharmaceuticals, could be adapted. pepdd.comnih.gov Key research trajectories include:
Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of oximes to produce chiral hydroxylamines is a challenging but established field. acs.orgiaanalysis.comeasychair.org Research could explore the use of chiral transition metal catalysts, such as those based on iridium, rhodium, or nickel, to stereoselectively reduce a precursor oxime of this compound. acs.orgiaanalysis.comeasychair.org The development of a suitable oxime precursor and the optimization of reaction conditions to prevent over-reduction to the amine will be critical challenges. acs.org
Enantioselective Oxidation: The direct asymmetric oxidation of a precursor amine represents another promising route. nih.gov This would involve designing a catalyst, potentially a titanium-based complex, capable of selectively oxidizing the amino group to a hydroxylamino group with high enantioselectivity. nih.gov This approach offers a direct pathway but requires careful control to avoid side reactions.
Biocatalysis: Engineered enzymes offer a highly specific and environmentally friendly alternative for enantioselective synthesis. nih.gov Future work could involve screening for or engineering enzymes, such as hydroxylases, that can stereoselectively introduce the hydroxylamino group onto the benzoic acid scaffold. This approach could provide access to high-purity enantiomers under mild reaction conditions.
The successful development of these methodologies will be essential for dissecting the specific biological roles of each potential enantiomer, a crucial step in any future development of this compound for therapeutic or biotechnological purposes.
Deeper Exploration of Specific Molecular Interaction Mechanisms
A fundamental gap in our understanding of this compound is the identity of its biological targets and the precise nature of its interactions with them. Elucidating these molecular mechanisms is paramount to understanding its biological function. Future research must employ a combination of computational and biophysical techniques.
Computational Approaches:
Molecular Docking and Dynamics: Initial exploration can be performed using in silico molecular docking to predict the binding of this compound to a library of known protein structures. numberanalytics.comnih.gov Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the compound within the binding pocket of high-priority targets, providing insights into the stability of the interaction and the conformational changes induced upon binding. iaanalysis.comeasychair.org These simulations can help identify key interactions, such as hydrogen bonds and electrostatic interactions, involving the carboxylate, hydroxyl, and hydroxylamino groups, similar to studies on other 2-hydroxybenzoic acid derivatives. nih.gov
Biophysical Validation:
Advanced Spectroscopic and Calorimetric Methods: A suite of biophysical techniques should be employed to validate computational predictions and quantify binding events. easychair.orgwikipedia.org
Surface Plasmon Resonance (SPR): To measure the real-time kinetics of binding, determining the association (k_on) and dissociation (k_off) rate constants, and calculating the binding affinity (K_D). easychair.org
Isothermal Titration Calorimetry (ITC): To provide a complete thermodynamic profile of the binding interaction, including enthalpy (ΔH) and entropy (ΔS) changes, which can reveal the forces driving the interaction. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding site on the target protein and determine the solution structure of the complex. nih.gov
These integrated approaches will be critical for moving beyond hypothetical interactions to a detailed, evidence-based understanding of how this compound engages with the cellular machinery.
Integration of Multi-Omics Data in Biological Pathway Analysis
The biological effect of a small molecule is rarely confined to a single target; it often involves a cascade of changes across multiple cellular pathways. A significant unanswered question is: what is the global cellular response to this compound? A systems biology approach, integrating multiple "omics" datasets, is necessary to answer this. nih.govmdpi.com
Future research should focus on generating and integrating the following datasets from cells or tissues treated with the compound:
Transcriptomics: To profile changes in gene expression (mRNA levels) and identify gene regulatory networks that are perturbed by the compound.
Proteomics: To quantify changes in protein abundance and post-translational modifications, revealing downstream effects of altered gene expression and direct impacts on protein stability or function.
Metabolomics: To measure changes in the levels of small-molecule metabolites, providing a functional readout of the cell's metabolic state and identifying pathways directly or indirectly affected by the compound. creative-biolabs.com
The integration of these multi-omics datasets will allow for the construction of comprehensive network models of the compound's mechanism of action. nih.gov This approach can reveal not only the primary targets but also off-target effects and downstream consequences, providing a holistic view of the compound's biological impact. novartis.comnih.gov Such an understanding is essential for predicting both therapeutic efficacy and potential toxicity. nih.gov
Design of Novel Probes and Chemical Tools for Biological Research
To definitively identify the cellular targets and study the spatiotemporal dynamics of this compound, it is necessary to develop chemical tools derived from its structure. The design of such probes is a critical future research trajectory. pepdd.comresearchgate.net These probes would enable target identification in a native biological context, overcoming limitations of traditional affinity chromatography.
Key strategies for probe development include:
Activity-Based Protein Profiling (ABPP): ABPP probes use a reactive group, or "warhead," to covalently label the active site of enzymes. easychair.orgwikipedia.org Future research could explore whether the hydroxylamine (B1172632) moiety of the compound has inherent reactivity that could be harnessed, or if a more traditional warhead could be appended to the molecule without disrupting its binding to its target(s). acs.org
Photoaffinity Labeling (PAL): This technique involves modifying the compound with a photoreactive group (e.g., a diazirine or benzophenone). nih.govnumberanalytics.com Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to any nearby interacting proteins, allowing for their subsequent identification by mass spectrometry. nih.gov Designing a PAL probe based on this compound would be a powerful strategy for unbiased target discovery. nih.gov
Bioorthogonal "Clickable" Probes: Incorporating a bioorthogonal handle, such as an alkyne or an azide, into the structure of this compound would create a "clickable" probe. nih.govnih.gov This probe could be introduced into living cells, and its binding partners could then be visualized or captured by reacting the probe with a complementary reporter tag (e.g., a fluorophore or biotin) via a click chemistry reaction. numberanalytics.comnih.gov This approach allows for the study of target engagement in a live-cell context.
The development of these chemical tools will be instrumental in validating target engagement, discovering novel binding partners, and elucidating the biological pathways modulated by this compound.
Predictive Modeling of Compound Behavior in Complex Biological Systems
As research progresses, the ability to predict the behavior of this compound and its future analogues will be crucial for guiding further development and minimizing costly experimental work. Predictive modeling offers a powerful in silico framework for this purpose.
Future research should focus on developing and applying several types of predictive models:
Quantitative Structure-Activity Relationship (QSAR) Models: Once a sufficient number of analogues have been synthesized and tested for a specific biological activity, QSAR models can be built. creative-biolabs.commdpi.com These models establish a mathematical relationship between the chemical structure and the biological activity, allowing for the prediction of the potency of novel, unsynthesized compounds and guiding the design of more effective molecules. pepdd.com
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico models are increasingly used to predict the pharmacokinetic and toxicological properties of small molecules early in the drug discovery process. nih.govaudreyli.com Developing ADMET models for this compound class would help prioritize analogues with favorable drug-like properties, such as good oral bioavailability and low toxicity. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD models mathematically link the concentration of a compound in the body (pharmacokinetics) to its observed effect (pharmacodynamics). numberanalytics.comnumberanalytics.com As preclinical data becomes available, developing PK/PD models will be essential for understanding the dose-response relationship and for translating findings from preclinical models to potential human applications. nih.gov
Systems Biology Modeling: Data generated from multi-omics studies (as described in section 8.3) can be used to build computational models of the biological systems perturbed by the compound. nih.govwikipedia.org These models can simulate the dynamic cellular response to the compound, helping to generate new hypotheses about its mechanism of action and predict its effects under different conditions. azolifesciences.com
By embracing these predictive modeling strategies, future research can adopt a more rational, data-driven approach to exploring the chemical space around this compound, accelerating the journey from basic scientific understanding to potential application.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-hydroxy-4-(hydroxyamino)benzoic acid and its derivatives?
- Methodology :
- Chemical synthesis : Use multi-step organic reactions, starting with halogenation of salicylic acid derivatives followed by nucleophilic substitution with hydroxylamine. For example, details the synthesis of benzothiazolyl-azo benzoic acid derivatives via diazotization and coupling reactions, which can be adapted .
- Enzymatic routes : Enzymatic hydroxylation or amination of benzoic acid precursors using microbial systems (e.g., Aspergillus or Bacillus species) can improve regioselectivity, as shown in for benzoic acid derivatives .
- Critical parameters : Control reaction pH (6–8) to prevent hydroxylamine decomposition and optimize reaction time (12–24 hrs) for higher yields.
Q. How can LC-MS be optimized for quantifying this compound in complex matrices?
- Methodology :
- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological fluids or environmental samples. highlights LC-MS workflows for benzoic acid analysis, emphasizing column selection (e.g., reverse-phase C18) and mobile phase composition (methanol/water with 0.1% formic acid) .
- Detection parameters : Set MS in negative ion mode ([M-H]⁻) with m/z 198.1 (calculated molecular weight: 199.1). Calibrate using deuterated internal standards to account for matrix effects.
Q. What are the key challenges in characterizing the stability of this compound under varying storage conditions?
- Methodology :
- Degradation studies : Conduct accelerated stability testing at 40°C/75% RH for 6 months, monitoring via HPLC ( suggests degradation products like CO₂ and CO under oxidative conditions) .
- Storage recommendations : Store at 2–8°C in amber vials under inert gas (N₂), as per and , which emphasize avoiding prolonged storage due to hydrolysis risks .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy or halogen substitutions) affect the bioactivity of this compound?
- Methodology :
- Structure-activity relationship (SAR) : Compare IC₅₀ values against enzyme targets (e.g., tyrosinase or COX-2) using analogs like 2-hydroxy-4-methoxybenzoic acid ( ) or 4-chloro-2-phenylbenzoic acid (). Computational docking (AutoDock Vina) can predict binding affinities .
- Data contradictions : Note that methoxy groups may enhance stability but reduce solubility, as seen in for 4-hydroxybenzoic acid derivatives .
Q. What experimental designs are suitable for resolving contradictory data on the compound’s role in microbial co-cultures?
- Methodology :
- Cross-feeding assays : Use isotope-labeled this compound in co-cultures of Aspergillus and Bacillus (). Monitor metabolite exchange via LC-MS and NMR to identify degradation pathways (e.g., ether bond cleavage) .
- Control experiments : Include monocultures and heat-killed controls to distinguish biotic vs. abiotic interactions.
Q. How can computational modeling predict the environmental fate and toxicity of this compound?
- Methodology :
- QSAR modeling : Use EPI Suite or TEST software to estimate biodegradation half-lives and ecotoxicity (e.g., LC₅₀ for Daphnia magna). supports grouping with structurally similar hydroxybenzoic acids for read-across assessments .
- Molecular dynamics : Simulate interactions with soil organic matter (e.g., humic acid) to predict adsorption coefficients (Kₒc).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
